

Technical Guide: NMR Analysis of Diethyl Bis(hydroxymethyl)malonate

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Compound of Interest

Compound Name: *Diethyl
bis(hydroxymethyl)malonate*

Cat. No.: *B146577*

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Introduction

Diethyl bis(hydroxymethyl)malonate is a valuable bifunctional building block in organic synthesis, frequently utilized in the preparation of a variety of more complex molecules, including pharmaceuticals and specialty polymers. Its structure, featuring two primary hydroxyl groups and two ethyl ester functionalities attached to a central quaternary carbon, provides multiple reaction sites for further chemical transformations. Accurate characterization of this compound is paramount for its effective use, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for confirming its structure and purity. This guide provides an in-depth overview of the ^1H and ^{13}C NMR analysis of **diethyl bis(hydroxymethyl)malonate**, including experimental protocols and data interpretation.

Data Presentation

The following tables summarize the expected quantitative ^1H and ^{13}C NMR spectral data for **diethyl bis(hydroxymethyl)malonate**.

Table 1: ^1H NMR Spectral Data for **Diethyl bis(hydroxymethyl)malonate**

Signal Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration
-CH ₃ (Ethyl)	~1.25	Triplet	~7.1	6H
-OH	~3.5 (broad)	Singlet	-	2H
-CH ₂ - (Hydroxymethyl)	~3.9	Singlet	-	4H
-O-CH ₂ - (Ethyl)	~4.2	Quartet	~7.1	4H

Note: The chemical shift of the hydroxyl proton is highly dependent on the solvent, concentration, and temperature and may exchange with deuterium in deuterated solvents like D₂O.

Table 2: ¹³C NMR Spectral Data for **Diethyl bis(hydroxymethyl)malonate**

Carbon Assignment	Chemical Shift (δ) ppm
-CH ₃ (Ethyl)	~14
Quaternary Carbon	~58
-CH ₂ - (Hydroxymethyl)	~63
-O-CH ₂ - (Ethyl)	~62
C=O (Ester)	~170

Experimental Protocols

The following protocol outlines the synthesis and subsequent NMR analysis of **diethyl bis(hydroxymethyl)malonate**, adapted from a procedure published in Organic Syntheses.^[1]

Synthesis of **Diethyl bis(hydroxymethyl)malonate**

- Reaction Setup: In a beaker placed in a water bath to maintain a temperature of 20°C, combine a formaldehyde solution (equivalent to 2 moles of formaldehyde) and potassium

bicarbonate (8 g).

- Addition of Diethyl Malonate: While stirring the mixture mechanically, add diethyl malonate (1 mole, 160 g) dropwise over a period of 40-50 minutes. The rate of addition should be controlled to keep the reaction temperature between 25-30°C.
- Reaction Time: Continue stirring the reaction mixture for an additional hour after the addition is complete.
- Workup: Transfer the reaction mixture to a separatory funnel. Add a saturated solution of ammonium sulfate and extract the product with ether.
- Drying and Solvent Removal: Dry the ethereal extract with anhydrous sodium sulfate, filter, and then remove the ether by distillation.
- Crystallization: Remove any remaining volatile materials under vacuum. Add isopropyl ether to the residue, warm the mixture to dissolve the product, and then cool it in an ice bath with stirring to induce crystallization.
- Isolation and Drying: Collect the crystals by suction filtration and dry them to obtain **diethyl bis(hydroxymethyl)malonate**.

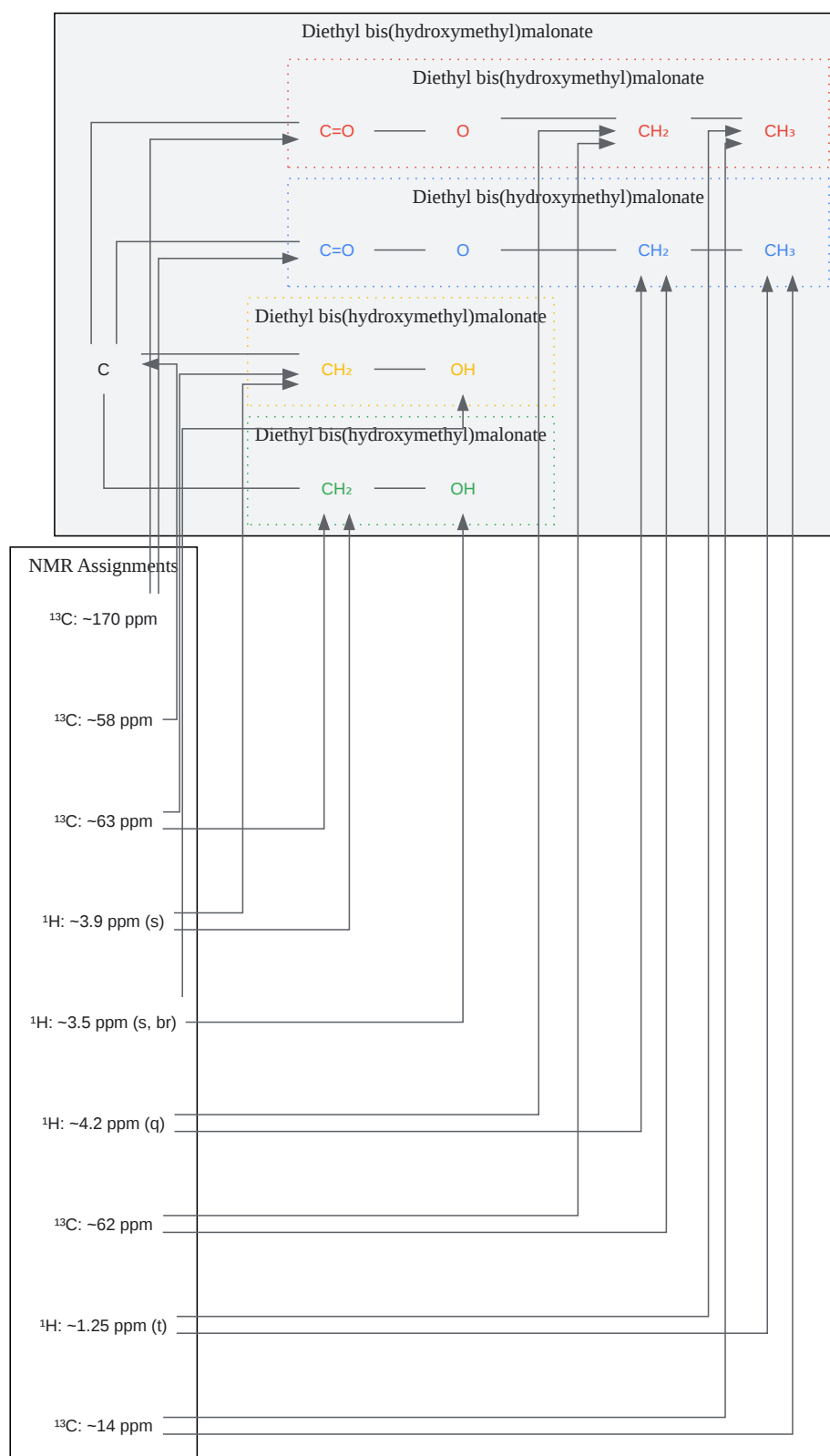
NMR Sample Preparation and Analysis

- Sample Preparation: Accurately weigh approximately 10-20 mg of the dried **diethyl bis(hydroxymethyl)malonate** and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl_3) in an NMR tube.
- ^1H NMR Spectroscopy:
 - Acquire a ^1H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.
 - Set the spectral width to cover the range of expected proton chemical shifts (typically 0-10 ppm).
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

- Integrate all signals to determine the relative number of protons.
- Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to elucidate the connectivity of the protons.
- ^{13}C NMR Spectroscopy:
 - Acquire a proton-decoupled ^{13}C NMR spectrum on the same instrument.
 - Set the spectral width to encompass the expected carbon chemical shifts (typically 0-200 ppm).
 - A larger number of scans will be required compared to ^1H NMR to obtain a good signal-to-noise ratio.

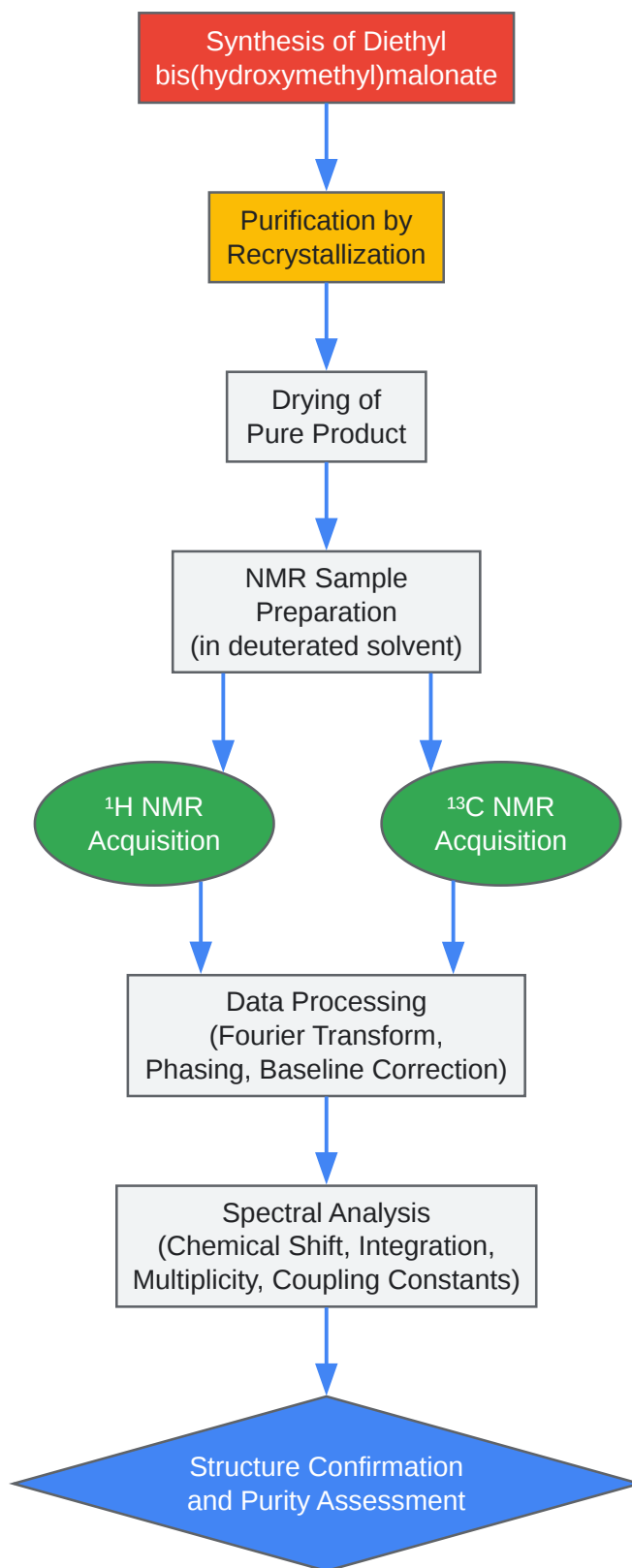
Mandatory Visualization

The following diagrams illustrate the molecular structure with NMR assignments and a typical experimental workflow for the analysis of **diethyl bis(hydroxymethyl)malonate**.



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Caption: Molecular structure of **diethyl bis(hydroxymethyl)malonate** with ^1H and ^{13}C NMR assignments.



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Caption: Experimental workflow for the synthesis and NMR analysis of **diethyl bis(hydroxymethyl)malonate**.

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References

- 1. Organic Syntheses Procedure [orgsyn.org]
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